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Abstract
Diphenylpyraline, a first-generation antihistamine, has garnered significant interest beyond its

anti-allergic properties due to its dual activity as a histamine H1 receptor antagonist and a

dopamine transporter (DAT) inhibitor. This unique pharmacological profile has prompted

investigations into its analogs for potential therapeutic applications, including the treatment of

cocaine addiction. This technical guide provides a comprehensive overview of the chemical

properties, synthesis, and structure-activity relationships (SAR) of diphenylpyraline and its

analogs. Detailed experimental protocols for key biological assays are provided, and the

underlying signaling pathways are visualized to facilitate a deeper understanding of their

mechanism of action.

Introduction
Diphenylpyraline, chemically known as 4-(diphenylmethoxy)-1-methylpiperidine, is a well-

established first-generation antihistamine used for the symptomatic relief of allergic conditions

such as rhinitis and urticaria.[1][2] Like other first-generation antihistamines, it possesses

anticholinergic properties which contribute to its side-effect profile, including sedation.[2] More

recently, diphenylpyraline has been identified as a potent dopamine transporter (DAT)

inhibitor, exhibiting psychostimulant effects comparable to cocaine, but notably without the

same rewarding properties.[3][4] This dual pharmacology has positioned diphenylpyraline and
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its analogs as intriguing scaffolds for the development of novel therapeutics, particularly as

potential agonist replacement therapies for cocaine dependence.

This guide delves into the chemical architecture of diphenylpyraline analogs, exploring how

modifications to the diphenylmethyl moiety, the piperidine ring, and the N-methyl group

influence their affinity and activity at the H1 receptor and the dopamine transporter.

Chemical Properties and Synthesis
The core structure of diphenylpyraline consists of a diphenylmethoxy group attached to a 1-

methylpiperidine ring at the 4-position. Analogs have been synthesized by modifying various

parts of this scaffold, including substitutions on the phenyl rings, alterations to the piperidine

ring, and variations of the N-alkyl substituent.

Core Structure
Diphenylmethoxy moiety: The two phenyl rings are crucial for activity. Their relative

orientation and substitution patterns significantly impact receptor binding.

Piperidine ring: This saturated heterocycle serves as a scaffold and its conformation can

influence ligand-receptor interactions.

N-methyl group: The tertiary amine is a common feature in many antihistamines and is

important for binding.

Synthesis of Diphenylpyraline and Analogs
The synthesis of diphenylpyraline and its analogs generally involves the O-alkylation of a

suitably substituted piperidin-4-ol with a diphenylmethyl halide or a related derivative.

A common synthetic route to the key intermediate, 4-(diphenylmethoxy)piperidine, involves the

reaction of diphenylmethanol with 4-hydroxypiperidine hydrochloride in the presence of an acid

catalyst, such as p-toluenesulfonic acid, under reduced pressure and elevated temperature.

The resulting free base can then be N-alkylated to yield diphenylpyraline and its N-substituted

analogs.

Analogs with substitutions on the phenyl rings can be prepared by using appropriately

substituted diphenylmethanols as starting materials. Modifications to the piperidine ring, such
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as the introduction of substituents at the 2-position, have also been explored.

Structure-Activity Relationships (SAR)
The biological activity of diphenylpyraline analogs is highly dependent on their structural

features. Understanding the SAR is crucial for the rational design of new compounds with

desired pharmacological profiles.

Histamine H1 Receptor Antagonism
The general SAR for H1 receptor antagonists provides a framework for understanding the

activity of diphenylpyraline and its analogs. Key features include:

Diaryl substitution: Essential for significant H1 affinity.

Linker atom: In diphenylpyraline, this is an oxygen atom, classifying it as an amino alkyl

ether derivative.

Alkyl chain: The piperidine ring acts as a constrained alkyl chain.

Terminal tertiary amine: The N-methyl group contributes to high affinity.

Studies on N-alkylcarboxylic acid derivatives of 4-(diphenylmethoxy)piperidine have shown that

these modifications can lead to potent, non-sedating antiallergic agents. For instance, the

introduction of a propionic acid group at the nitrogen atom resulted in compounds with

significantly stronger inhibitory effects on compound 48/80-induced lethality in rats compared to

the N-methyl parent compound. Furthermore, the introduction of a methyl group at the para-

position of one of the phenyl rings was found to reduce central nervous system side effects

without diminishing antiallergic activity.

Dopamine Transporter Inhibition
The diphenylmethane moiety is a common feature in many DAT inhibitors. The activity of

diphenylpyraline at the DAT is attributed to its structural similarity to other benztropine

analogs known to bind to the transporter.

Quantitative data on the DAT inhibitory activity of a wide range of diphenylpyraline analogs is

limited in the public domain. However, studies on diphenylpyraline itself have shown that it
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acts as a competitive inhibitor of dopamine uptake.

Quantitative Data
The following tables summarize the available quantitative data for diphenylpyraline and a

selection of its analogs. Due to the limited availability of comprehensive SAR studies with

quantitative data for a series of diphenylpyraline analogs at both H1 and DAT, the data

presented here is compiled from various sources and may not be directly comparable due to

different experimental conditions.

Table 1: Histamine H1 Receptor Binding Affinities of Diphenylpyraline and Analogs

Compound
Modificatio
n

Receptor Radioligand Kᵢ (nM) Source

Diphenylpyral

ine
-

Guinea Pig

Cerebellar

Membranes

[³H]mepyrami

ne
-

(+)-3-[4-[(4-

Methylphenyl

)phenylmetho

xy]piperidino]

propionic acid

p-methyl on

one phenyl

ring, N-

propionic acid

- -

ED₅₀ = 0.17

mg/kg (in

vivo)

Table 2: Dopamine Transporter Inhibition by Diphenylpyraline

Compound Assay Kₘ (μM) Vₘₐₓ IC₅₀ (nM) Source

Diphenylpyral

ine

[³H]Dopamine

uptake in

mouse

nucleus

accumbens

slices

20-fold

increase
Unchanged -

Experimental Protocols
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Synthesis of 4-(diphenylmethoxy)-1-methylpiperidine
(Diphenylpyraline)
This protocol is adapted from the synthesis of the intermediate 4-(diphenylmethoxy)piperidine.

Synthesis of 4-(diphenylmethoxy)piperidine hydrochloride: A mixture of diphenylmethanol, 4-

hydroxypiperidine hydrochloride, and p-toluenesulfonic acid monohydrate is heated to 160°C

under reduced pressure (0.2 mm Hg) for 3 hours with stirring. The mixture is then cooled,

dissolved in ethanol, and cooled further to 10°C to precipitate the product. The solid is

collected by filtration, washed with isopropanol, and dried.

Formation of the free base: The hydrochloride salt is suspended in water and treated with

aqueous ammonia to generate the free base, which is then extracted with diethyl ether. The

organic extract is dried and concentrated to yield 4-(diphenylmethoxy)piperidine.

N-methylation: The free base is dissolved in a suitable solvent and treated with a methylating

agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield

diphenylpyraline. The product can be purified by crystallization or chromatography.

Histamine H1 Receptor Radioligand Binding Assay
This protocol is based on standard methods for H1 receptor binding assays.

Membrane Preparation: Membranes from cells or tissues expressing the histamine H1

receptor (e.g., guinea pig cerebellum or HEK293 cells transfected with the human H1

receptor) are prepared by homogenization in a cold buffer and subsequent centrifugation to

isolate the membrane fraction.

Assay Components:

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

Test Compound: Diphenylpyraline or its analogs at various concentrations.

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g.,

mianserin) to determine non-specific binding.
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Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

Incubation: The membrane preparation, radioligand, and test compound are incubated

together to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with

cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation

counting.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand) is determined by non-linear regression analysis of the

competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Dopamine Transporter Inhibition Assay using
Synaptosomes
This protocol is based on established methods for measuring dopamine uptake in

synaptosomes.

Synaptosome Preparation: Brain tissue (e.g., striatum) is homogenized in a suitable buffer.

The homogenate is subjected to differential centrifugation to isolate synaptosomes, which

are resealed nerve terminals containing dopamine transporters.

Assay Components:

Radiolabeled Substrate: [³H]-Dopamine.

Test Compound: Diphenylpyraline or its analogs at various concentrations.

Uptake Buffer: A physiological salt solution containing glucose and saturated with 95%

O₂/5% CO₂.
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Uptake Assay: Synaptosomes are pre-incubated with the test compound before the addition

of [³H]-dopamine. The uptake reaction is allowed to proceed for a short period at 37°C.

Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters

and washing with ice-cold buffer to remove extracellular [³H]-dopamine.

Quantification: The amount of radioactivity trapped inside the synaptosomes is measured by

liquid scintillation counting.

Data Analysis: The inhibition of dopamine uptake by the test compound is calculated, and the

IC₅₀ value is determined by non-linear regression analysis.

Signaling Pathways and Mechanisms of Action
Histamine H1 Receptor Signaling
Diphenylpyraline acts as an inverse agonist at the H1 receptor, blocking the constitutive

activity of the receptor and antagonizing the effects of histamine. The H1 receptor is a G-

protein coupled receptor (GPCR) that primarily couples to Gαq/11.
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Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second

messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of
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intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase

C (PKC). These signaling events culminate in various cellular responses, including smooth

muscle contraction and increased vascular permeability. Diphenylpyraline, by blocking the H1

receptor, prevents these downstream effects.

Dopamine Transporter Regulation
Diphenylpyraline competitively inhibits the dopamine transporter (DAT), a membrane protein

responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This

inhibition leads to an increase in the extracellular concentration of dopamine. The regulation of

DAT is a complex process involving several protein kinases.
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Dopamine Transporter Regulation

Protein kinase C (PKC) and ERK are key regulators of DAT function. Additionally, the trace

amine-associated receptor 1 (TAAR1), when activated, can lead to the phosphorylation of DAT

via protein kinase A (PKA) and PKC, which can result in the internalization of the transporter,
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thereby reducing dopamine uptake. By directly blocking the transporter, diphenylpyraline
provides a more direct mechanism for increasing synaptic dopamine levels.

Conclusion
Diphenylpyraline and its analogs represent a versatile chemical scaffold with a rich

pharmacology. Their dual activity as H1 receptor antagonists and dopamine transporter

inhibitors makes them valuable tools for research and potential starting points for the

development of new therapeutics. The exploration of SAR has revealed that modifications to

the core structure can modulate the balance between these two activities and influence the

side-effect profile. Further investigation into the quantitative SAR of a broader range of

diphenylpyraline analogs is warranted to fully elucidate the structural requirements for optimal

activity at both targets and to guide the design of next-generation compounds with improved

therapeutic indices. The detailed experimental protocols and pathway visualizations provided in

this guide serve as a valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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